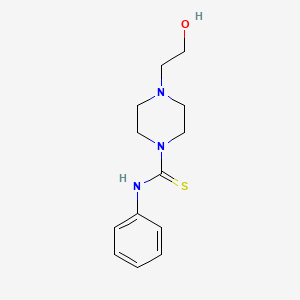![molecular formula C19H12N2O4 B5729116 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one, also known as PDC, is a chemical compound that has been the focus of research in various fields of science. PDC belongs to the class of chromenone derivatives and has shown potential in various scientific applications.
Mécanisme D'action
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one exerts its biological effects through various mechanisms, including inhibition of enzymes involved in cancer cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in inflammation. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in inflammation. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one also has limitations, including its low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. Another direction is to study its antioxidant and antimicrobial properties in more detail. Additionally, further research is needed to optimize its synthesis and improve its solubility in water for better use in laboratory experiments.
Méthodes De Synthèse
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one can be synthesized through various methods, including the reaction of 4-hydroxycoumarin with hydrazine hydrate and phenylhydrazine in the presence of acetic acid. Another method involves the reaction of 4-hydroxycoumarin with phenylhydrazine and potassium carbonate in dimethyl sulfoxide. Both methods yield 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one with high purity.
Applications De Recherche Scientifique
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has been the subject of research in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has shown potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. 7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one has also been studied for its antioxidant and antimicrobial properties.
Propriétés
IUPAC Name |
7-(1-phenylpyrazol-4-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-14-6-7-16-19(25-11-24-16)18(14)23-10-15(17)12-8-20-21(9-12)13-4-2-1-3-5-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDHMUQIWDKLRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C(=CO3)C4=CN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)


![phenyl(4-pyridinyl)methanone O-[3-(dimethylamino)propyl]oxime oxalate](/img/structure/B5729087.png)

![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![5-bromo-4-chloro-2-{[(2,2-dimethylpropyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5729130.png)

![4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729139.png)
![4-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5729141.png)
![4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5729147.png)